molecular formula C10H10F2O2 B14022840 2-(2,3-Difluorophenyl)-2-methyl-[1,3]dioxolane

2-(2,3-Difluorophenyl)-2-methyl-[1,3]dioxolane

Cat. No.: B14022840
M. Wt: 200.18 g/mol
InChI Key: KDRHYLGDTFLFPY-UHFFFAOYSA-N
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Description

2-(2,3-Difluorophenyl)-2-methyl-[1,3]dioxolane is a cyclic ether derivative featuring a dioxolane ring substituted with a methyl group and a 2,3-difluorophenyl moiety.

Properties

IUPAC Name

2-(2,3-difluorophenyl)-2-methyl-1,3-dioxolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F2O2/c1-10(13-5-6-14-10)7-3-2-4-8(11)9(7)12/h2-4H,5-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDRHYLGDTFLFPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OCCO1)C2=C(C(=CC=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10F2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,3-Difluorophenyl)-2-methyl-[1,3]dioxolane typically involves the reaction of 2,3-difluorobenzaldehyde with ethylene glycol in the presence of an acid catalyst. The reaction proceeds through the formation of a hemiacetal intermediate, which then cyclizes to form the dioxolane ring. The reaction conditions often include:

    Catalyst: Acidic catalysts such as p-toluenesulfonic acid or sulfuric acid.

    Solvent: Common solvents include toluene or dichloromethane.

    Temperature: The reaction is usually carried out at reflux temperature to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

2-(2,3-Difluorophenyl)-2-methyl-[1,3]dioxolane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can yield alcohols or alkanes.

    Substitution: Halogenation or nitration reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst like iron(III) chloride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield difluorophenyl carboxylic acids, while reduction can produce difluorophenyl alcohols.

Scientific Research Applications

2-(2,3-Difluorophenyl)-2-methyl-[1,3]dioxolane has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Explored as a potential pharmaceutical intermediate for the synthesis of drug candidates.

    Industry: Utilized in the development of new materials, such as polymers and resins, due to its unique chemical structure.

Mechanism of Action

The mechanism of action of 2-(2,3-Difluorophenyl)-2-methyl-[1,3]dioxolane involves its interaction with specific molecular targets. The difluorophenyl group can engage in π-π interactions with aromatic residues in proteins, while the dioxolane ring can form hydrogen bonds with polar functional groups. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

Dioxolane derivatives differ primarily in substituent type, position, and stereochemistry. Key comparisons include:

  • 2-(2,6-Difluorophenyl)-1,3-dioxolane (CAS 467442-18-8): The symmetrical 2,6-substitution may reduce steric hindrance, enhancing crystallinity or solubility .
  • Methyl Substitution :

    • 2-(4-Methoxyphenyl)-2-methyl-1,3-dioxolane : The methoxy group introduces electron-donating effects, contrasting with fluorine’s electron-withdrawing nature. This substitution can increase lipophilicity and alter metabolic stability .
  • Complex Functionalization :

    • 2-[(E)-6-((R)-3,3-Dimethyl-oxiranyl)-4-methyl-hex-3-enyl]-2-methyl-[1,3]dioxolane : Incorporation of an oxiranyl group adds epoxide reactivity, enabling cross-linking or polymerization applications .

Physical and Thermodynamic Properties

Data for select compounds are summarized below:

Compound Name (CAS) Molecular Formula Molecular Weight Density (g/cm³) Boiling Point (°C) Flash Point (°C)
2-(3,4-Difluorophenyl)-1,3-dioxolane (773101-62-5) C₉H₈F₂O₂ 186.16 1.298 228.1 98.6
2-(2,6-Difluorophenyl)-1,3-dioxolane (467442-18-8) C₉H₈F₂O₂ 186.15 N/A N/A N/A
2-(2-Fluorophenyl)-1,3-dioxolane (133393-02-9) C₉H₉FO₂ 168.16 N/A N/A N/A
2-Methyl-2-ethyl-1,3-dioxolane (126-39-6) C₆H₁₂O₂ 116.16 N/A 132–134 N/A

Key observations:

  • Fluorine substitution increases molecular weight and density compared to non-fluorinated analogs.
  • The 3,4-difluoro isomer exhibits higher boiling point (228.1°C) due to stronger dipole-dipole interactions .

Stereochemical Purity and Analytical Characterization

  • Gas Chromatography (GC): Chiraldex B-PH columns resolve enantiomers of α-ionone-derived dioxolanes with 98% enantiomeric excess (ee), demonstrating the importance of stereochemistry in bioactivity .
  • NMR Spectroscopy : Specialized numbering systems for NMR signals aid in differentiating structurally analogous carbons and hydrogens in dioxolane derivatives .

Biological Activity

2-(2,3-Difluorophenyl)-2-methyl-[1,3]dioxolane is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of this compound typically involves the reaction of difluorobenzaldehyde with suitable diols under acidic conditions. The process may utilize catalysts like p-toluenesulfonic acid or sulfuric acid, and common solvents include dichloromethane or toluene. The reaction is generally conducted at elevated temperatures (80-100°C) for several hours.

Antimicrobial Properties

Research has shown that compounds containing the dioxolane structure exhibit significant antimicrobial activity. A study on related 1,3-dioxolanes demonstrated that many derivatives possess excellent antifungal and antibacterial properties against various pathogens. For example:

CompoundAntibacterial ActivityAntifungal Activity
1Moderate against S. aureusSignificant against C. albicans
4Excellent against P. aeruginosaNot tested
6Significant against E. faecalisModerate against C. albicans

The compound's effectiveness can vary based on structural modifications and the presence of substituents on the dioxolane ring .

The mechanism by which this compound exerts its biological effects is not fully elucidated but is believed to involve interaction with cellular targets such as enzymes or receptors. The presence of fluorine atoms may enhance lipophilicity, allowing better membrane penetration and interaction with biological macromolecules.

Case Studies

A notable case study involved the evaluation of a series of dioxolanes for their biological activity. The study highlighted that structural variations in the dioxolane ring significantly influenced antimicrobial potency. Compounds with electron-withdrawing groups (like fluorine) showed enhanced activity compared to their non-fluorinated counterparts.

Study Findings

  • Antibacterial Activity : Compounds were tested against Gram-positive and Gram-negative bacteria, revealing that certain derivatives had Minimum Inhibitory Concentrations (MICs) as low as 625 µg/mL against S. aureus and P. aeruginosa.
  • Antifungal Activity : All tested compounds except one exhibited significant antifungal activity against Candida albicans, indicating the potential for therapeutic applications in treating fungal infections .

Q & A

Q. What are common synthetic routes to 2-(2,3-difluorophenyl)-2-methyl-[1,3]dioxolane, and how can reaction conditions be optimized for yield?

The synthesis of 1,3-dioxolane derivatives typically involves cyclization or acetalization reactions. For example, palladium-catalyzed cross-coupling strategies have been employed for analogous compounds, where aryl halides react with dioxolane-containing precursors under controlled conditions (e.g., 100–120°C, inert atmosphere) . Optimization may involve adjusting catalyst loading (e.g., Pd(PPh₃)₄), solvent polarity (e.g., THF vs. DMF), and stoichiometry of reactants. Evidence from similar systems suggests that electron-deficient aryl halides (e.g., 2,3-difluorophenyl derivatives) require milder bases (e.g., K₂CO₃) to avoid side reactions .

Q. How can the purity and structural integrity of this compound be validated post-synthesis?

Characterization should combine chromatographic and spectroscopic methods:

  • Gas Chromatography (GC): Chiraldex B-PH columns (30.0 mm × 0.25 mm) can resolve enantiomers, with retention times (e.g., 42–43 min) and stereochemical purity (≥98% ee) confirmed via peak integration .
  • NMR Spectroscopy: ¹H and ¹³C NMR should confirm the dioxolane ring (δ ~4.5–5.5 ppm for O–CH₂–O) and substituents (e.g., fluorine coupling patterns in ¹⁹F NMR) .
  • Mass Spectrometry: High-resolution MS (HRMS) can verify the molecular formula (C₁₁H₁₁F₂O₂) and rule out side products .

Q. What solvents and storage conditions are recommended to maintain the compound’s stability?

1,3-Dioxolanes are generally stable in anhydrous, aprotic solvents (e.g., THF, DCM) but may hydrolyze in acidic or aqueous environments. Storage at –20°C under nitrogen is advised to prevent ring-opening reactions. For related dioxolanes, degradation studies show <5% decomposition over six months under these conditions .

Advanced Research Questions

Q. How does the electron-withdrawing effect of fluorine substituents influence regioselectivity in substitution reactions involving this compound?

The 2,3-difluorophenyl group introduces steric and electronic effects. In palladium-catalyzed couplings, meta-fluorine atoms direct electrophilic attacks to the para-position of the aryl ring, as observed in analogous systems . Computational studies (e.g., DFT) could quantify the activation barriers for competing pathways, while experimental validation might involve isolating intermediates or using deuterated analogs to track substituent effects .

Q. What strategies enable enantioselective synthesis of this compound, and how is stereochemical purity quantified?

Chiral auxiliaries or catalysts (e.g., BINOL-derived phosphines) can induce asymmetry during cyclization. For example, GC analysis with chiral stationary phases (e.g., Chiraldex B-PH) resolves enantiomers, with retention times differing by ~0.9 min and stereochemical purity ≥98% ee achievable via iterative recrystallization . Polarimetry or circular dichroism (CD) may supplement GC data for absolute configuration assignment .

Q. Are there contradictions in reported stability data for 1,3-dioxolanes under oxidative conditions, and how can these be resolved?

Discrepancies arise from varying experimental setups. For instance, some studies report dioxolane ring stability at 80°C in air, while others note decomposition via radical pathways. Controlled stability assays (e.g., thermogravimetric analysis, TGA) under inert vs. oxidative atmospheres, combined with ESR spectroscopy to detect free radicals, could clarify degradation mechanisms .

Q. How can this compound serve as a precursor for spirocyclic or polymerizable architectures?

The dioxolane ring’s rigidity and oxygen heteroatoms make it suitable for spirocyclic systems (e.g., dispiro[1,3-dioxolane-2,3′-bicyclo[3.2.1]octane]) via multi-step functionalization . In polymer chemistry, ring-opening metathesis polymerization (ROMP) with Grubbs catalysts can yield polyethers, though fluorine substituents may require tailored initiators to avoid chain-transfer reactions .

Methodological Considerations

  • Data Contradiction Analysis: When conflicting solubility or reactivity data arise, systematically vary parameters (e.g., solvent polarity, temperature) and employ hyphenated techniques (e.g., GC-MS, LC-NMR) to identify hidden variables .
  • Experimental Design: For kinetic studies, use pseudo-first-order conditions and monitor reaction progress via in situ IR spectroscopy to capture transient intermediates .

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